4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one
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Overview
Description
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one is a complex organic compound with the molecular formula C10H15N2O2. It is a derivative of 4-azatricyclo[4.3.1.13,8]undecan-5-one, which is formed during the Beckmann rearrangement of adamantanone oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one typically involves the nitrosation of 4-azatricyclo[4.3.1.13,8]undecan-5-one. This process can be achieved by reacting the parent compound with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-nitro-4-azatricyclo[4.3.1.13,8]undecan-5-one.
Reduction: Formation of 4-amino-4-azatricyclo[4.3.1.13,8]undecan-5-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitroso-4-azatricyclo[431
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecan-5-one: The parent compound, which lacks the nitroso group.
4-Nitro-4-azatricyclo[4.3.1.13,8]undecan-5-one: An oxidized derivative with a nitro group.
4-Amino-4-azatricyclo[4.3.1.13,8]undecan-5-one: A reduced derivative with an amino group.
Uniqueness
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one is unique due to its nitroso functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
50722-62-8 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14N2O2/c13-10-8-2-6-1-7(3-8)5-9(4-6)12(10)11-14/h6-9H,1-5H2 |
InChI Key |
BYOIIXLUJYPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)N(C3=O)N=O |
Origin of Product |
United States |
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